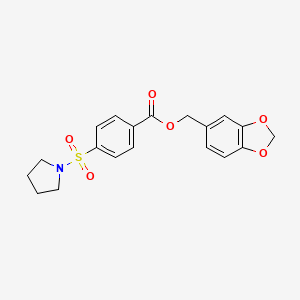![molecular formula C26H21NO4S B3633236 2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide](/img/structure/B3633236.png)
2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide
Overview
Description
2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzenesulfonyl group attached to a phenyl ring, which is further connected to a methoxy group and an N-phenylbenzamide moiety. Its complex structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. This can be achieved by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfonyl chloride is then reacted with 4-hydroxybenzaldehyde to form 4-(benzenesulfonyl)phenylmethanol. This intermediate is further reacted with N-phenylbenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation. Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate, while reduction reactions can use agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while halogenation can produce halogenated compounds.
Scientific Research Applications
2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This inhibition can occur through binding to active sites or allosteric sites, affecting the protein’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methoxy group.
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group but differ in other substituents, affecting their reactivity and applications.
Uniqueness
2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4S/c28-26(27-21-9-3-1-4-10-21)24-13-7-8-14-25(24)31-19-20-15-17-23(18-16-20)32(29,30)22-11-5-2-6-12-22/h1-18H,19H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBYFMHUAGEBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[5-(3-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3633175.png)


![methyl 4-[(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]benzoate](/img/structure/B3633200.png)

![3-(3,3-diethoxypropyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3633220.png)
![N-benzyl-2-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B3633224.png)
![2-chloro-4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B3633226.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3633239.png)
![4-(benzyloxy)phenyl 3-[(4-nitrophenyl)thio]propanoate](/img/structure/B3633246.png)
![methyl 4-[({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3633248.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3633269.png)
![dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3633273.png)
